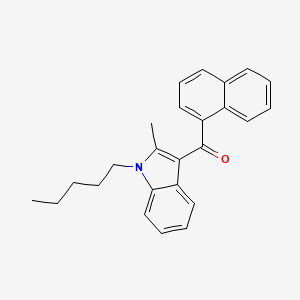

1-Pentyl-2-methyl-3-(1-naphthoyl)indole

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBNKINXTRKICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165903 | |

| Record name | JWH-007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155471-10-6 | |

| Record name | JWH 007 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155471-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-007 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IQ75333OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of 1 Pentyl 2 Methyl 3 1 Naphthoyl Indole

Established Synthetic Pathways for Naphthoylindole Core Formation

The formation of the naphthoylindole core is the foundational stage in the synthesis of 1-Pentyl-2-methyl-3-(1-naphthoyl)indole. This typically involves a two-step process: the acylation of the indole (B1671886) ring at the C3 position with a naphthoyl group, and the alkylation of the indole nitrogen. The order of these steps can be varied, leading to two primary synthetic protocols. nih.gov

One common pathway begins with the acylation of 2-methylindole (B41428), followed by N-alkylation. nih.gov An alternative route involves the initial N-alkylation of the 2-methylindole, followed by acylation at the C3 position. nih.gov The choice of pathway often depends on the availability of starting materials and the desired efficiency of the reaction steps.

Alkylation of the indole nitrogen is a critical step in the synthesis of this compound. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. youtube.com The indole nitrogen, after being deprotonated by a base, acts as a nucleophile and attacks an alkyl halide, such as 1-bromopentane. nih.gov

Commonly used bases for this deprotonation include potassium hydroxide (B78521) (KOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or sodium hydride (NaH). nih.govyoutube.com The general procedure involves treating the parent indole (either 3-(1-naphthoyl)-2-methylindole or 2-methylindole) with the base to form the corresponding indolide anion. This anion is then reacted with a pentyl halide to install the N-pentyl chain. nih.govnih.gov

Table 1: Conditions for SN2 Alkylation of Indole Nitrogen

| Reactant | Alkylating Agent | Base/Solvent | Product | Reference |

| 3-(1-Naphthoyl)-2-methylindole | 1-Bromopentane | KOH / DMSO | This compound | nih.gov |

| (1H-indol-3-yl)(naphthalen-1-yl)methanone | 1-Bromopentane | KOH / DMF / Acetone | 1-Pentyl-3-(1-naphthoyl)indole (JWH-018) | nih.gov |

| 7-Methoxyindole | 1-Bromobutane | NaH / DMF | 1-Butyl-7-methoxy-1H-indole | nih.gov |

This table provides examples of reaction conditions for the N-alkylation of indole derivatives.

The introduction of the naphthoyl group at the C3 position of the 2-methylindole ring is most commonly achieved through a Friedel-Crafts acylation or a related reaction. nih.gov This electrophilic aromatic substitution reaction uses an acylating agent, typically 1-naphthoyl chloride, and a Lewis acid catalyst. nih.govorganic-chemistry.org

Several Lewis acids have been employed to catalyze this reaction, including diethylaluminum chloride, dimethylaluminum chloride, and tin(IV) chloride (SnCl₄). nih.govnih.govbbgate.com The reaction involves the formation of a highly electrophilic acylium ion from the 1-naphthoyl chloride and the Lewis acid, which then attacks the electron-rich C3 position of the indole ring. organic-chemistry.org

An alternative to the classic Friedel-Crafts acylation involves the use of a Grignard reagent. In this method, the 2-methylindole is first treated with methylmagnesium bromide to form a magnesium salt. This intermediate then reacts with 1-naphthoyl chloride to yield the 3-acylated product. nih.govnih.gov However, yields for this step can be variable, and purification of the intermediate can be challenging. nih.gov

Table 2: Catalysts and Conditions for Acylation of Indoles

| Indole Substrate | Acylating Agent | Catalyst/Reagent | Reaction Type | Reference |

| Indole | 1-Naphthoyl chloride | Diethylaluminium chloride | Friedel-Crafts Acylation | nih.govchemicalbook.com |

| Indole | 1-Naphthoyl chloride | Tin(IV) chloride (SnCl₄) | Friedel-Crafts Acylation | bbgate.com |

| N-substituted indole | Acyl chloride | Dimethylaluminum chloride | Modified Friedel-Crafts | nih.gov |

| 2-Methylindole | 1-Naphthoyl chloride | Methylmagnesium bromide | Grignard-based Acylation | nih.govnih.gov |

This table summarizes various catalytic systems used for the C3-acylation of indole rings.

Synthesis of Chemically Modified Analogs for Research Applications

The synthesis of chemically modified analogs of this compound is essential for various research applications, including the development of analytical standards and the study of structure-activity relationships (SAR).

Deuterium-labeled analogs are invaluable as internal standards in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The synthesis of these analogs involves incorporating deuterium (B1214612) atoms at specific positions within the molecule. This is typically achieved by using deuterated starting materials or reagents. epj-conferences.org

For example, a common strategy is to use a deuterated version of the indole core, such as indole-D7, in the synthetic sequence. cerilliant.com When this deuterated precursor undergoes the established acylation and alkylation reactions, the resulting final compound contains a known number of deuterium atoms, making it suitable for use as an internal standard. The kinetic isotope effect associated with the carbon-deuterium bond can also be exploited to study metabolic pathways. nih.gov

The synthesis of regioisomeric and positional isomers is crucial for analytical differentiation and for understanding how the placement of substituents affects the molecule's properties. Regioisomers of this compound can be created by varying the position of the methyl group on the indole ring. These isomers, such as the 4-, 5-, 6-, and 7-methyl substituted analogs, are typically prepared by starting with the corresponding commercially available regioisomeric methylindole precursor and applying the same acylation and alkylation procedures. researchgate.net

Positional isomers can be synthesized by modifying the naphthoyl moiety. This is accomplished by using a substituted 1-naphthoyl chloride during the Friedel-Crafts acylation step. For example, the use of 4-halo or 8-halo-1-naphthoyl chlorides results in the formation of analogs with halogen substituents at different positions on the naphthalene (B1677914) ring system. nih.govnih.gov The synthesis of these various isomers allows for a comprehensive exploration of the chemical space around the parent compound.

Pharmacological Characterization and Receptor Interactions of 1 Pentyl 2 Methyl 3 1 Naphthoyl Indole

Cannabinoid Receptor Binding Affinities (CB1 and CB2)

1-Pentyl-2-methyl-3-(1-naphthoyl)indole demonstrates a high binding affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Research has established its dissociation constant (Ki) values, indicating a strong interaction with these receptors. Specifically, it binds with a Ki of 9.5 nM at the CB1 receptor and shows an even greater affinity for the CB2 receptor with a Ki of 2.9 nM. tocris.comglpbio.comcaymanchem.com This avid binding is a key determinant of its pharmacological activity.

The affinity of a compound for a receptor is a measure of how tightly it binds. A lower Ki value signifies a higher binding affinity. The data clearly indicates that this compound is a high-affinity ligand for both major cannabinoid receptors.

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

|---|---|---|

| This compound | 9.5 | 2.9 |

Agonist Activity at Cannabinoid Receptors

Beyond its high binding affinity, this compound functions as a potent agonist at both CB1 and CB2 receptors. tocris.comglpbio.comcaymanchem.com As an agonist, it not only binds to the receptor but also activates it, eliciting a biological response similar to that of the body's own endocannabinoids. This activation is the basis for its physiological effects. While specific EC50 and Emax values, which quantify the potency and maximal effect of an agonist, are not extensively detailed in the available literature for this specific compound, its characterization as a potent agonist is consistently reported. tocris.comglpbio.comcaymanchem.com

The agonist activity at CB1 receptors, which are primarily located in the central nervous system, is responsible for the psychoactive effects of many cannabinoids. wikipedia.org Conversely, the activation of CB2 receptors, predominantly found in the immune system and peripheral tissues, is often associated with immunomodulatory effects. wikipedia.org

Receptor Selectivity Profiles (e.g., CB1 vs. CB2)

An analysis of the binding affinities of this compound for the CB1 and CB2 receptors reveals a degree of selectivity. With a Ki of 9.5 nM for CB1 and 2.9 nM for CB2, the compound demonstrates a modest preference for the CB2 receptor. tocris.comglpbio.comcaymanchem.com This is in contrast to its desmethyl derivative, JWH-018, which has a slightly higher affinity for the CB1 receptor. wikipedia.org The presence of the 2-methyl group on the indole (B1671886) ring of this compound tends to increase its affinity for the CB2 receptor. wikipedia.org

The selectivity of a cannabinoid compound for either the CB1 or CB2 receptor is a critical aspect of its pharmacological profile, as it can influence the balance of its therapeutic effects versus its potential side effects.

Comparative Pharmacological Evaluation with Endogenous and Exogenous Cannabinoids

To better understand the pharmacological profile of this compound, it is useful to compare its receptor interactions with those of well-characterized endogenous and exogenous cannabinoids.

The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC) , is an exogenous cannabinoid that acts as a partial agonist at both CB1 and CB2 receptors. nih.govnih.gov Its binding affinity is notably lower than that of this compound, with reported Ki values of 41 nM for CB1 and 36 nM for CB2. glpbio.comcaymanchem.com

The endogenous cannabinoid system includes neurotransmitters that naturally occur in the body. Two of the most studied are anandamide (AEA) and 2-arachidonoylglycerol (2-AG) . Anandamide is a partial agonist at the CB1 receptor and has a lower affinity for the CB2 receptor. wikipedia.org Its reported Ki values are 89 nM for CB1 and 371 nM for CB2, with EC50 values of 31 nM and 27 nM for CB1 and CB2 respectively. tocris.com 2-Arachidonoylglycerol is considered a full agonist at both CB1 and CB2 receptors and is the primary endogenous ligand for the CB2 receptor. frontiersin.org

This comparative data highlights that this compound is a significantly more potent binder to both cannabinoid receptors than the principal psychoactive component of cannabis and the endogenous cannabinoid anandamide.

| Compound | Receptor | Binding Affinity (Ki, nM) | Agonist Activity (EC50, nM) | Type |

|---|---|---|---|---|

| This compound | CB1 | 9.5 tocris.comglpbio.comcaymanchem.com | N/A | Exogenous (Synthetic) |

| CB2 | 2.9 tocris.comglpbio.comcaymanchem.com | N/A | ||

| Δ⁹-tetrahydrocannabinol (THC) | CB1 | 41 glpbio.comcaymanchem.com | N/A | Exogenous (Phytocannabinoid) |

| CB2 | 36 glpbio.comcaymanchem.com | N/A | ||

| Anandamide (AEA) | CB1 | 89 tocris.com | 31 tocris.com | Endogenous |

| CB2 | 371 tocris.com | 27 tocris.com | ||

| 2-arachidonoylglycerol (2-AG) | CB1 | N/A | N/A | Endogenous |

| CB2 | N/A | N/A |

Structure Activity Relationship Sar Studies of 1 Pentyl 2 Methyl 3 1 Naphthoyl Indole and Its Analogs

Influence of Indole (B1671886) Ring Substituents on Cannabinoid Receptor Affinity

The indole ring is a core component of 1-pentyl-2-methyl-3-(1-naphthoyl)indole, and substitutions on this ring system can significantly alter its affinity for cannabinoid receptors. One of the most studied modifications is the introduction of a methyl group at the 2-position of the indole ring.

Research indicates that the presence of a 2-methyl substituent, as seen in this compound, generally leads to a decrease in affinity for the CB1 receptor compared to its non-methylated counterpart, 1-pentyl-3-(1-naphthoyl)indole (JWH-018). nih.govmdpi.com However, this modification can enhance selectivity for the CB2 receptor. For instance, the 2-methyl analog of 1-propyl-3-(1-naphthoyl)indole (JWH-073), known as JWH-015, demonstrates improved CB2/CB1 selectivity. mdpi.com This suggests that the steric bulk of the 2-methyl group may be less tolerated in the binding pocket of the CB1 receptor than in the CB2 receptor.

Further exploration of indole ring substitutions has shown that the position of the substituent is critical for binding affinity and activity. researchgate.net For example, substitutions at the 5-position of the indole core with bromine, fluorine, or a methyl group have been found to be detrimental to both binding and functional activity. researchgate.net Conversely, synthetic cannabinoids with substitutions at the 6- and 7-positions of the indole ring have been reported to maintain high CB1 binding affinity. researchgate.net

Table 1: Influence of Indole Ring Substituents on Cannabinoid Receptor Affinity

| Compound | Indole Ring Substituent | CB1 Ki (nM) | CB2 Ki (nM) |

| 1-Pentyl-3-(1-naphthoyl)indole (JWH-018) | None | 9.0 | 2.94 |

| This compound | 2-Methyl | 19.0 | 4.0 |

Impact of Naphthoyl Moiety Modifications on Cannabinoid Receptor Interactions

Modifications to the naphthoyl moiety of this compound have been extensively studied to understand their impact on cannabinoid receptor interactions. These modifications include the addition of alkyl, methoxy, and halogen substituents at various positions on the naphthalene (B1677914) ring system. kennesaw.edunih.gov

The introduction of alkyl groups at the 4- and 7-positions of the naphthoyl ring has been explored. kennesaw.edunih.gov Similarly, methoxy and ethoxy groups have been substituted at the 2-, 4-, 6-, and 7-positions. kennesaw.edunih.gov These substitutions can have a significant effect on both the affinity and selectivity of the compounds for the CB1 and CB2 receptors. For example, a methoxy group at the 2-position or a methyl group at the 4-position of the naphthoyl ring in certain 1-alkyl-3-(1-naphthoyl)indoles has been shown to produce highly selective CB2 receptor agonists. kennesaw.edunih.gov Specifically, 1-pentyl-3-(2-methoxy-1-naphthoyl)indole (JWH-267) was identified as a highly selective CB2 agonist. kennesaw.edunih.gov

Halogenation of the naphthoyl ring also influences receptor affinity. Studies on 1-propyl and 1-pentyl-3-(1-naphthoyl)indole derivatives with fluoro, chloro, bromo, and iodo substituents at the 4- and 8-positions have been conducted. nih.govresearchgate.net While many of these halogenated compounds show selectivity for the CB2 receptor, some, such as 1-pentyl-3-(8-iodo-1-naphthoyl)indole (JWH-417), exhibit a desirable combination of low CB1 affinity and good CB2 affinity. nih.govresearchgate.net

Table 2: Impact of Naphthoyl Moiety Modifications on Cannabinoid Receptor Affinity of 1-Pentyl-3-(1-naphthoyl)indole Analogs

| Compound | Naphthoyl Moiety Modification | CB1 Ki (nM) | CB2 Ki (nM) |

| 1-Pentyl-3-(1-naphthoyl)indole (JWH-018) | None | 9.0 | 2.94 |

| 1-Pentyl-3-(4-methyl-1-naphthoyl)indole (JWH-122) | 4-Methyl | 4.9 | 1.2 |

| 1-Pentyl-3-(2-methoxy-1-naphthoyl)indole (JWH-267) | 2-Methoxy | 13.0 | 7.9 |

| 1-Pentyl-3-(8-iodo-1-naphthoyl)indole (JWH-417) | 8-Iodo | 118.0 | 25.0 |

Steric and Electronic Effects on Ligand-Receptor Binding

The binding of this compound and its analogs to cannabinoid receptors is governed by a combination of steric and electronic effects. The size, shape, and electron distribution of the substituents on both the indole ring and the naphthoyl moiety play a crucial role in determining the affinity and selectivity of these ligands.

Steric hindrance is a significant factor, as demonstrated by the reduced CB1 affinity of compounds with a 2-methyl group on the indole ring. nih.govmdpi.com This suggests that the binding pocket of the CB1 receptor is more constrained in the region that accommodates the 2-position of the indole. The replacement of the naphthoyl group with a smaller phenylacetyl group also leads to a reduction in CB1 receptor affinities, highlighting the importance of the larger aromatic system for optimal binding. researchgate.net

Electronic effects, such as the electron-withdrawing or electron-donating nature of substituents, also influence receptor interactions. The introduction of moderately electron-withdrawing halogen substituents at the C-4 or C-8 positions of the naphthoyl ring has been systematically studied. nih.govresearchgate.net These modifications can alter the electrostatic potential of the molecule, thereby affecting its interaction with amino acid residues in the receptor's binding site. Docking studies have indicated that the CB1 receptor affinities of these compounds are consistent with their aromatic stacking interactions within the aromatic microdomain of the CB1 receptor. kennesaw.edunih.gov

Structure-Activity Relationships within the Naphthoylindole Chemical Class

The length of the N-alkyl chain on the indole ring is a critical determinant of cannabinoid receptor affinity. For 1-alkyl-3-(1-naphthoyl)indoles, optimal activity is generally observed with alkyl chains of four to six carbons in length. researchgate.net A pentyl chain, as found in this compound, is often associated with high affinity for both CB1 and CB2 receptors. koreascience.kr Increasing the length of the N-linked alkyl chain generally leads to better predicted binding affinity. nih.gov

The carbonyl group linking the indole and naphthoyl moieties is another important structural feature. researchgate.net It is thought to participate in hydrogen bonding interactions within the receptor binding site. The naphthalene ring itself is also crucial, likely engaging in π-π stacking interactions with aromatic residues in the receptor. researchgate.netnih.gov

The combination of these structural elements—the N-alkyl chain, the indole ring, the carbonyl linker, and the naphthoyl group—collectively dictates the binding characteristics of naphthoylindoles. The extensive SAR studies have revealed that while the general scaffold provides a template for cannabinoid receptor activity, fine-tuning of the substituents on the indole and naphthoyl rings is essential for modulating affinity and achieving selectivity for either the CB1 or CB2 receptor. nih.gov

Metabolic Pathways and Biotransformation of 1 Pentyl 2 Methyl 3 1 Naphthoyl Indole

In Vitro Metabolic Profiling Studies

In vitro models are essential tools for elucidating the metabolic pathways of xenobiotics, including synthetic cannabinoids. These systems allow for the controlled study of biotransformation reactions and the identification of the enzymes involved.

Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum from liver cells, are a standard in vitro tool for metabolism studies because they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. springernature.comeurofinsdiscovery.com Incubations of synthetic cannabinoids like JWH-018 with HLMs in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions) have successfully identified numerous Phase I metabolites. nih.govresearchgate.netmdpi.com These studies have shown that JWH-018 is extensively metabolized, resulting in a significant decrease of the parent compound and the formation of various oxidized products. nih.govresearchgate.net Similar extensive metabolism is anticipated for JWH-015 when incubated with HLMs. The metabolites generated in HLM models often correlate well with those found in human urine samples, validating their use for predicting in vivo metabolic profiles. nih.govnih.gov

Table 1: Major CYP Isoforms Involved in the Metabolism of JWH-018

| CYP Isoform | Major Metabolites Formed | Relative Contribution |

|---|---|---|

| CYP2C9 | ω-OH, ω-1-OH | Major |

| CYP1A2 | ω-OH, ω-COOH, ω-1-OH, Indole-oxidized | Major |

| CYP2C19 | ω-1-OH | Minor |

| CYP2D6 | Indole-oxidized, Alkyl-oxidized | Minor |

Data extrapolated from studies on JWH-018. nih.gov

Following Phase I oxidation, the resulting hydroxylated and carboxylated metabolites of synthetic cannabinoids undergo Phase II conjugation to increase their water solubility and facilitate their elimination from the body. nih.gov Glucuronidation, catalyzed by UGT enzymes, is the primary Phase II pathway. nih.govoup.com Studies on JWH-018 metabolites have shown that the parent compound itself is not a substrate for UGTs; however, its hydroxylated metabolites are readily glucuronidated. nih.gov The major UGT isoforms involved in the conjugation of JWH-018 metabolites include UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7. nih.govresearchgate.net These enzymes are found in both the liver (hepatic) and other tissues like the intestine (extrahepatic). nih.gov It is expected that the hydroxylated metabolites of JWH-015 would similarly be substrates for these UGT isoforms. Interestingly, some glucuronidated metabolites, such as JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, may retain biological activity. nih.govacs.org

Microbial models, particularly the fungus Cunninghamella elegans, have emerged as valuable and cost-effective tools for studying drug metabolism. frontiersin.orgwikipedia.org This fungus possesses a diverse array of xenobiotic-metabolizing enzymes, including cytochrome P450 monooxygenases, that can mimic mammalian metabolic pathways. wikipedia.orgnih.gov C. elegans has been successfully used to investigate the biotransformation of several synthetic cannabinoids, including JWH-018 and AM2201. frontiersin.orgnih.gov The fungus can produce a majority of the Phase I metabolites observed in mammalian systems, such as products of hydroxylation, carboxylation, and dihydrodiol formation. nih.govresearchgate.net This model is particularly useful for generating larger quantities of metabolites for structural elucidation. frontiersin.org While effective for studying Phase I reactions, C. elegans appears to have limited capacity for glucuronidation, the main Phase II pathway in humans for these compounds. researchgate.net

Identification and Elucidation of Phase I Metabolites

The primary route of Phase I metabolism for naphthoylindoles is oxidation, leading to a variety of hydroxylated, carboxylated, and N-dealkylated products. researchgate.net

Hydroxylation is the most prominent initial biotransformation step for JWH-015 and its analogues. nih.govwikipedia.org In vitro studies with the closely related JWH-018 have revealed that hydroxylation can occur at multiple sites on the molecule. researchgate.netnih.gov

Pentyl Chain: The N-alkyl pentyl chain is a major site for hydroxylation, typically at the terminal (ω) and penultimate (ω-1) positions, yielding hydroxypentyl metabolites. Further oxidation of the terminal alcohol can lead to the formation of a pentanoic acid metabolite. nih.govplos.org

Indole (B1671886) Ring: The indole core can be hydroxylated at various positions, with metabolites hydroxylated at the 4, 5, 6, and 7-positions being identified for JWH-018. plos.org

Naphthoyl Moiety: The naphthalene (B1677914) ring system is also susceptible to hydroxylation. researchgate.netnih.gov

In addition to monohydroxylation, various di- and tri-hydroxylated metabolites have also been detected, indicating extensive oxidative metabolism. researchgate.net For JWH-015 specifically, in vitro studies have confirmed that its metabolism is driven primarily by hydroxylation and N-dealkylation. wikipedia.org A study using rat liver slices identified hydroxylated and glucuronidated metabolites of JWH-015. researchgate.netnih.gov

Table 2: Identified Hydroxylation Metabolites of JWH-018

| Metabolite Name | Position of Hydroxylation |

|---|---|

| JWH-018 N-(4-hydroxypentyl) | Pentyl chain (ω-1 position) |

| JWH-018 N-(5-hydroxypentyl) | Pentyl chain (ω position) |

| JWH-018 4-hydroxyindole | Indole ring (Position 4) |

| JWH-018 5-hydroxyindole | Indole ring (Position 5) |

| JWH-018 6-hydroxyindole | Indole ring (Position 6) |

| JWH-018 7-hydroxyindole | Indole ring (Position 7) |

This table details metabolites identified for the structural analogue JWH-018 and represents likely pathways for JWH-015. plos.org

Dehydrogenation Reactions

Dehydrogenation, the removal of hydrogen atoms, is a recognized metabolic pathway for synthetic cannabinoids. This process can occur on the N-alkyl side chain, leading to the formation of alkenes. For instance, studies on the metabolism of JWH-018 have identified metabolites resulting from the dehydration of the pentyl side chain. This reaction often occurs in combination with other metabolic alterations, such as hydroxylation. nih.gov Similarly, in the metabolism of the related compound JWH-122, dehydrogenation has been observed in conjunction with hydroxylation on the naphthalene or indole moieties. springermedizin.de This pathway contributes to the structural diversity of the resulting metabolites.

Carboxylation of Alkyl Chains

Oxidation of the terminal methyl group of the N-pentyl side chain to a carboxylic acid is a significant metabolic pathway. nih.govspringermedizin.de This transformation, known as ω-oxidation, drastically increases the polarity of the molecule. The resulting carboxylated metabolite is a major product found in metabolic studies of related naphthoylindoles. nih.govspringermedizin.de This process typically follows initial hydroxylation at the terminal carbon (ω-hydroxylation) and subsequent oxidation to an aldehyde and then to the carboxylic acid.

Table 1: Key Phase I Metabolic Reactions

| Metabolic Reaction | Description | Resulting Functional Group |

|---|---|---|

| Dehydrogenation | Removal of hydrogen from the alkyl chain. | Alkene (double bond) |

| Carboxylation | Oxidation of the terminal carbon of the alkyl chain. | Carboxylic Acid (-COOH) |

| Dealkylation | Removal of the N-pentyl group. | Secondary Amine (-NH) on indole |

Dealkylation Processes

N-dealkylation, the cleavage of the N-pentyl side chain from the indole nitrogen, is a common metabolic route. nih.gov This process results in the formation of an N-dealkylated indole core, which can then undergo further metabolic changes, such as hydroxylation. nih.gov The N-dealkylated metabolite itself has been detected in urine, although often in smaller quantities compared to its hydroxylated derivatives. nih.gov The removal of the alkyl chain is a critical step that can significantly alter the pharmacological properties of the parent compound.

Dihydrodiol Formation

The aromatic systems of 1-Pentyl-2-methyl-3-(1-naphthoyl)indole, namely the naphthalene and indole rings, are susceptible to oxidation by cytochrome P450 enzymes. This can lead to the formation of an epoxide intermediate, which is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. nih.govspringermedizin.de Dihydrodiol metabolites have been identified for several JWH-series compounds, indicating that arene oxidation is a relevant pathway. nih.govspringermedizin.de This metabolic process can occur independently or in combination with other modifications like hydroxylation at different positions on the molecule. nih.gov

Identification and Elucidation of Phase II Metabolites (e.g., Glucuronide Conjugation)

Following Phase I reactions, the newly introduced polar functional groups (e.g., hydroxyl, carboxyl) serve as sites for Phase II conjugation. drughunter.comresearchgate.net The most prominent Phase II reaction for synthetic cannabinoids is glucuronidation. upol.cz In this process, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from the coenzyme UDP-glucuronic acid (UDPGA) to the metabolite. upol.czuomus.edu.iq This conjugation greatly enhances the water solubility of the metabolites, facilitating their excretion in urine and bile. uomus.edu.iq

Studies on JWH-018 have shown that its hydroxylated metabolites are extensively conjugated with glucuronide. wikipedia.org Similarly, for JWH-122, it was found that nearly all in vivo metabolites are excreted as either glucuronide or sulfate (B86663) conjugates. springermedizin.de Therefore, the hydroxylated and carboxylated metabolites of this compound are expected to undergo significant glucuronidation before elimination.

Table 2: Phase II Metabolism Overview

| Conjugation Reaction | Enzyme Family | Co-substrate | Purpose |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Increase water solubility for excretion. |

Advanced Analytical Methodologies for Characterization and Detection of 1 Pentyl 2 Methyl 3 1 Naphthoyl Indole

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analyzing complex mixtures containing synthetic cannabinoids. It separates individual compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for their subsequent identification and quantification.

Gas chromatography is a powerful technique for the separation of thermally stable and volatile compounds like 1-Pentyl-2-methyl-3-(1-naphthoyl)indole. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column.

Research has demonstrated that capillary columns with specific stationary phases provide excellent resolution for this compound and its regioisomeric analogues. researchgate.net A trifluoropropylmethyl polysiloxane stationary phase (e.g., Rtx-200) has been successfully used to separate 2-methyl-1-n-pentyl-3-(1-naphthoyl)-indole from its 4-, 5-, 6-, and 7-methyl substituted indole (B1671886) analogues. researchgate.net The elution order of these isomers is often related to the degree of steric crowding of the substituents on the indole ring. researchgate.netnih.gov This separation capability is essential for distinguishing between closely related isomers that may have similar mass spectra but different biological activities.

Table 1: Example Gas Chromatography Parameters for Isomer Separation

| Parameter | Specification |

|---|---|

| Column Type | Capillary Column |

| Stationary Phase | Trifluoropropylmethyl polysiloxane (e.g., Rtx-200) |

| Carrier Gas | Helium |

| Temperature Program | Initial temperature of 60°C, increased at 1.5°C/min to 300°C |

Note: This table represents typical parameters; specific conditions may vary based on the instrument and analytical goals.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is another vital tool for the analysis of this compound. LC is well-suited for compounds that are not sufficiently volatile or may degrade at the high temperatures required for GC. In research settings, preparative HPLC has been employed to isolate pure compounds for further analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net The separation in LC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase, often a silica-based material with bonded functional groups (e.g., C18).

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. This technique, often coupled with mass spectrometry, allows for the rapid and efficient separation and detection of synthetic cannabinoids from complex matrices. For comprehensive analysis of numerous synthetic cannabinoids, UHPLC methods can significantly reduce run times to as little as four minutes while effectively separating a wide range of compounds. oup.com

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about the molecular weight and elemental composition of a compound and, through fragmentation analysis, offers detailed structural insights.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a standard method for the identification of this compound. After the GC column separates the compounds, they enter the mass spectrometer, are ionized (typically by electron ionization - EI), and then fragmented. The resulting fragmentation pattern serves as a chemical "fingerprint" for identification.

The EI mass spectra of this compound and its regioisomers show major fragments resulting from the cleavage of the groups attached to the central indole nucleus. researchgate.net However, key differences exist. Unlike many of its isomers, the mass spectrum of this compound (JWH-007) features two particularly significant fragment ions at m/z 340 and m/z 270. researchgate.net This is in contrast to other related naphthoylindoles which often show a characteristic [M-17]⁺ fragment ion from the loss of a hydroxyl group, an ion that is not significant for this specific compound. researchgate.net The major fragment ions containing the naphthoyl group typically occur at m/z 155 (naphthoyl cation) and m/z 127 (naphthyl cation). researchgate.net

Table 2: Significant Electron Ionization (EI) Mass Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Origin / Structure | Significance |

|---|---|---|

| 355 | Molecular Ion [M]⁺ | Confirms molecular weight |

| 340 | [M-CH₃]⁺ | Significant fragment for JWH-007 researchgate.net |

| 270 | Fragment from cleavage of the pentyl group | Significant fragment for JWH-007 researchgate.net |

| 155 | Naphthoyl cation [C₁₀H₇CO]⁺ | Characteristic of naphthoylindoles researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem version (LC-MS/MS) are highly sensitive and specific methods for identifying and quantifying synthetic cannabinoids. oup.comresearchgate.net These techniques are particularly useful for analyzing biological samples. Following separation by LC, the analyte is ionized using a soft ionization technique, such as electrospray ionization (ESI), which typically keeps the molecule intact, preserving the molecular ion. researchgate.net

In tandem mass spectrometry (MS/MS), the intact molecular ion (precursor ion) is selected and subjected to collision-induced dissociation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM) when using a triple quadrupole mass spectrometer, provides exceptional specificity and allows for accurate quantification even at very low concentrations. oup.com For structural confirmation, high-resolution mass spectrometers like time-of-flight (TOF) analyzers can be used to determine the accurate mass and elemental composition of the molecule and its fragments. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the analysis of this compound, providing highly accurate mass measurements of the molecular ion and its fragments. Unlike nominal mass spectrometry, HRMS can determine the mass of an ion to within a few parts per million (ppm), which allows for the calculation of its elemental composition. This capability is crucial for confirming the identity of a compound and distinguishing it from other substances that may have the same nominal mass. dea.govamazonaws.com

For instance, the elemental composition of this compound is C25H25NO. HRMS can verify this composition by measuring the mass of the protonated molecule [M+H]+ with high precision. This technique is often coupled with liquid chromatography (LC-QTOF-MS) or gas chromatography, allowing for the separation of complex mixtures prior to mass analysis. dea.gov The high mass accuracy of HRMS plays a pivotal role in confirming chemical structures, particularly when reference standards are unavailable. amazonaws.com

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is fundamental for elucidating the structure of this compound and differentiating it from its isomers. wvu.edu The fragmentation pattern serves as a structural fingerprint of the molecule.

The electron ionization (EI) mass spectra of this compound and its regioisomers show equivalent major fragments resulting from the cleavage of the groups attached to the central indole nucleus. researchgate.netresearchgate.net Key fragmentation pathways for related naphthoylindoles, such as JWH-018, have been extensively studied, often using deuterium (B1214612) labeling to confirm fragment structures. nih.gov

Common fragmentation patterns for naphthoylindoles include:

Cleavage of the pentyl chain: Alpha-cleavage initiated at the indole nitrogen radical site can lead to the loss of a butyl radical, forming a characteristic iminium cation. researchgate.net

Formation of naphthoyl and naphthyl cations: Cleavage of the bond between the indole ring and the carbonyl group results in the formation of the naphthoyl cation (m/z 155) and the naphthyl cation (m/z 127). These ions are common to all isomers with a 1-naphthoyl group. researchgate.netnih.gov

Loss of a hydroxyl radical: A characteristic [M-17]+ fragment ion is often observed, resulting from the loss of a hydroxyl radical. researchgate.netnih.gov Studies on deuterated analogs of JWH-018 have shown this involves the loss of the carbonyl oxygen and a hydrogen atom from the 8-position of the naphthalene (B1677914) ring. nih.gov

The table below summarizes significant fragment ions observed in the mass spectra of compounds structurally related to this compound.

| Fragment Ion (m/z) | Proposed Structure/Origin | Significance |

|---|---|---|

| [M-17]⁺ | Loss of a hydroxyl radical (OH) from the molecular ion. | Characteristic fragment for many 3-(1-naphthoyl)indoles. researchgate.netnih.gov |

| 155 | Naphthoyl cation [C₁₁H₇O]⁺ | Indicates the presence of the naphthoyl moiety. researchgate.netnih.gov |

| 127 | Naphthyl cation [C₁₀H₇]⁺ | Results from the loss of CO from the naphthoyl cation. researchgate.netnih.gov |

| [M-C₄H₉]⁺ | Loss of a butyl radical from the N-pentyl chain. | Confirms the presence and fragmentation of the alkyl side chain. researchgate.net |

GC-Time-of-Flight Mass Spectrometry (GC-TOF-MS)

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) is a powerful tool for the analysis of complex samples containing synthetic cannabinoids. This technique combines the high-resolution separation capabilities of gas chromatography with the high-speed and high-mass-accuracy detection of a TOF mass analyzer. The use of TOF-MS allows for the rapid acquisition of full mass spectra with high resolution, which is beneficial for identifying unknown compounds in complex matrices. researchgate.net The analysis of regioisomeric methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles has been performed using high-resolution ESI-TOF-MS to confirm compound identity. researchgate.net

Spectroscopic Techniques for Chemical Characterization

While mass spectrometry is a primary tool for identification, spectroscopic techniques provide complementary and often definitive structural information.

Infrared Spectroscopy (IR), including GC-IR

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. When coupled with gas chromatography (GC-IR), it allows for the acquisition of vapor-phase IR spectra of individual compounds separated from a mixture. This technique is particularly valuable for distinguishing between regioisomers of this compound, which may produce very similar mass spectra. researchgate.netoup.com

Vapor-phase IR spectra provide characteristic absorption bands that can differentiate between isomers. oup.comnih.gov For example, studies on regioisomeric methoxy- and chloro-substituted 1-n-pentyl-3-(1-naphthoyl)-indoles have shown that the IR spectra, particularly in the 1700–700 cm⁻¹ range, exhibit unique and characteristic absorption patterns for each isomer. researchgate.netresearchgate.net This allows for unambiguous discrimination among compounds where mass spectrometry alone might be insufficient. researchgate.netoup.com

| Spectral Region (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| ~1700-1650 | C=O (carbonyl) stretch | Confirms the presence of the ketone linkage. |

| ~1600-1450 | C=C aromatic ring stretches | Characteristic of the indole and naphthalene ring systems. |

| ~1300-1000 | C-N stretch | Associated with the indole nitrogen. |

| Below 900 | C-H out-of-plane bending | Patterns in this "fingerprint" region are highly specific to each isomer. researchgate.netoup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules, including this compound. dea.gov Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms, confirming the precise arrangement of substituents on the indole and naphthalene rings. dea.govresearchgate.net NMR is often the definitive method used to characterize novel synthetic cannabinoids and their isomers, especially when pure reference material is available. dea.govresearchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solid or liquid samples with little to no sample preparation. oak.go.krnist.gov DART utilizes a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize analytes directly from a surface. nist.govrsc.org This "soft" ionization method typically produces protonated molecules [M+H]+ with minimal fragmentation, making the resulting mass spectra relatively simple to interpret. oak.go.krnist.gov

The primary advantages of DART-MS in the context of analyzing this compound are its speed and ease of use, making it an excellent tool for high-throughput screening of seized materials. oak.go.krnih.gov While it may not provide the detailed structural information of MS/MS or the isomeric differentiation of GC-IR, its ability to quickly confirm the presence of a target compound by its accurate molecular weight is a significant asset in forensic workflows. nist.govnih.gov Existing forensic spectral libraries for DART-MS can aid in the rapid identification of seized drug-related compounds. nist.gov

Analytical Method Development and Validation in Research Settings

The robust characterization and detection of this compound, a synthetic cannabinoid, are crucial in research environments. Method development and validation ensure that the data generated are reliable, accurate, and fit for purpose. Key performance characteristics of these analytical methods include sensitivity, selectivity, reproducibility, and accuracy.

Sensitivity and Limits of Detection/Quantification

The sensitivity of an analytical method refers to its ability to detect and quantify low concentrations of an analyte. This is formally expressed by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In the context of this compound and related synthetic cannabinoids, various analytical techniques, primarily mass spectrometry-based methods, have been developed with varying levels of sensitivity depending on the matrix (e.g., blood, urine, oral fluid) and the specific instrumentation used. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the detection of 25 synthetic cannabinoids, including this compound, in blood, with a satisfactory calibration range of 0.5–100 ng/mL. oup.com

The following table summarizes the limits of detection and quantification for synthetic cannabinoids, including compounds structurally related to this compound, using different analytical methodologies.

| Analyte(s) | Method | Matrix | LOD | LOQ |

|---|---|---|---|---|

| JWH-018, JWH-122, CCH, XLR-11, AM2201 | SPDE-GC/MS | Serum | 2.5 ng/mL | 5 ng/mL |

| JWH-073, MAM-2201 | SPDE-GC/MS | Serum | 5 ng/mL | 10 ng/mL |

| 19 Synthetic Cannabinoids | LC-MS/MS | Oral Fluid | 1 ng/mL | 2.5 ng/mL |

| JWH-018 and JWH-073 | LC-MS/MS | - | 0.01 ng/mL | - |

Selectivity and Regioisomer Differentiation

Selectivity is a critical parameter of an analytical method, defining its ability to unequivocally identify and quantify the target analyte in the presence of other components, such as metabolites, impurities, or structurally similar compounds. For synthetic cannabinoids like this compound, a significant challenge to selectivity is the existence of numerous regioisomers. These isomers have the same molecular weight and often produce similar mass spectra, making their differentiation difficult with mass spectrometry alone.

Research has shown that while the electron ionization mass spectra (EI-MS) of the five regioisomeric methylated indole ring analogues of JWH-018 (which includes this compound) show equivalent major fragments, chromatographic separation is key to their differentiation. researchgate.net Specifically, gas chromatography (GC) using a trifluoropropylmethyl polysiloxane stationary phase (Rtx-200) has been demonstrated to provide excellent resolution of these compounds. researchgate.netnih.govnih.gov The elution order of the isomers on this column appears to be related to the degree of steric crowding of the substituents on the indole ring. researchgate.netnih.gov

The mass spectra of these regioisomers often exhibit common fragment ions, such as those at m/z 127 and 155, corresponding to the naphthyl and naphthoyl cations, respectively. nih.gov However, subtle differences in the relative abundance of certain ions can sometimes aid in differentiation. For example, in the case of JWH-018 and its regioisomers, the high relative abundance of the m/z 144 and m/z 324 ions is a distinguishing feature of the JWH-018 spectrum. nih.gov For this compound (JWH-007) and its regioisomers, a characteristic [M−17]⁺ fragment ion resulting from the loss of an OH group is significant in the mass spectra of most of the isomers, but this compound itself shows two significant fragment ions at m/z 340 and m/z 270. researchgate.net

Reproducibility and Accuracy

The reproducibility and accuracy of an analytical method are fundamental to its reliability. Accuracy refers to the closeness of the measured value to the true value, while reproducibility (or precision) describes the closeness of repeated measurements of the same sample. These parameters are typically evaluated by analyzing quality control (QC) samples at different concentrations over several days.

For a method analyzing 25 synthetic cannabinoids, including this compound, accuracy data were within the acceptance interval of ±15% of the nominal values, and ±20% at the lower limit of quantification (LLOQ). oup.com The extraction efficiencies for this method ranged from 30–101%. oup.com Another study on the detection of synthetic cannabinoids in oral fluid reported accuracy between 90.5–112.5% of the target concentration and precision (expressed as coefficient of variation, %CV) between 3–14.7%. oup.com

The following table presents a summary of reproducibility and accuracy data for analytical methods developed for synthetic cannabinoids.

| Analyte(s) | Method | Matrix | Parameter | Value |

|---|---|---|---|---|

| JWH-018 | LC-MS/MS | - | Intra-run Imprecision | 3.9-10.3% |

| Inter-run Imprecision | 6.5-7.2% | |||

| JWH-073 | LC-MS/MS | - | Intra-run Imprecision | 3.5-6.2% |

| Inter-run Imprecision | 4.8-5.5% | |||

| JWH-018 | LC-MS/MS | - | Intra-run Accuracy | 95.9-112.7% |

| Inter-run Accuracy | 99.1-107.0% | |||

| JWH-073 | LC-MS/MS | - | Intra-run Accuracy | 92.6-104.7% |

| Inter-run Accuracy | 97.7-102.0% | |||

| 7 Synthetic Cannabinoids | SPDE-GC/MS | Serum | Recovery (at 25 and 450 ng/mL) | 76.9-107.4% and 63.1-89.6% |

Computational Chemistry and Molecular Modeling of 1 Pentyl 2 Methyl 3 1 Naphthoyl Indole

Molecular Docking Studies with Cannabinoid Receptors (CB1 and CB2)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 1-Pentyl-2-methyl-3-(1-naphthoyl)indole, docking studies are crucial for elucidating its interaction with the primary targets of the endocannabinoid system, the cannabinoid receptors CB1 and CB2. core.ac.uk These receptors are G-protein coupled receptors (GPCRs) embedded within the cell membrane. core.ac.uk

Studies have shown that this compound is a potent agonist at both CB1 and CB2 receptors. caymanchem.com Its binding affinity, often expressed as the inhibition constant (Kᵢ), quantifies the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. Molecular modeling has been employed to design and rationalize the activity of this class of cannabimimetic indoles. tripod.com The binding affinity of JWH-007 is significantly higher than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. caymanchem.com

| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |

|---|---|---|

| This compound (JWH-007) | 9.5 | 2.9 |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 41 | 36 |

Data sourced from Cayman Chemical. caymanchem.com

Docking simulations of JWH compounds into active-state models of the CB1 receptor have successfully predicted their binding modes. core.ac.uknih.gov These computational models help to visualize how the structural features of the molecule, such as the N-pentyl chain and the naphthoyl group, contribute to its high affinity for the cannabinoid receptors. nih.gov

Ligand-Receptor Interaction Mechanisms and Binding Site Analysis

Computational studies have revealed that the binding of this compound and related naphthoylindoles to cannabinoid receptors is primarily driven by specific non-covalent interactions. nih.gov

Aromatic Stacking and Hydrophobic Interactions: The most significant contributor to the binding of this class of compounds is aromatic stacking, or π-π stacking, interactions. nih.govresearchgate.net The aromatic rings of the indole (B1671886) and naphthoyl groups of the ligand engage in stacking interactions with aromatic residues within the receptor's binding pocket, particularly in the transmembrane helix 3-4-5-6 region of the CB1 receptor. nih.gov Molecular dynamics simulations have shown that JWH compounds form stable and strong hydrophobic interactions with key residues in the CB1 receptor, including Phe170, Phe174, Phe177, Phe200, Phe268, and Trp279. nih.gov The N-pentyl alkyl chain also plays a crucial role by extending into a hydrophobic pocket, with longer chains generally leading to better binding affinity. nih.gov

Hydrogen Bonding: While aromatic and hydrophobic interactions are dominant, hydrogen bonding also plays a role. The carbonyl (keto) oxygen between the indole and naphthoyl moieties is a key feature of the JWH family. nih.gov This oxygen atom can act as a hydrogen bond acceptor. Docking studies have identified potential hydrogen bonds with amino acid residues such as Lys192, Ser383, and Trp279 in the CB1 receptor model. core.ac.uk However, further research comparing naphthoylindoles with analogs lacking the carbonyl group suggests that these hydrogen bonds may be less critical for binding than the aromatic stacking interactions. nih.govresearchgate.net

| Interaction Type | Interacting Residues | Ligand Moiety Involved |

|---|---|---|

| Aromatic Stacking / Hydrophobic | Phe170, Phe174, Phe177, Phe200, Phe268, Trp279 | Indole and Naphthoyl Rings, Pentyl Chain |

| Hydrogen Bonding (Potential) | Lys192, Ser383, Trp279 | Carbonyl Oxygen |

Data compiled from computational studies. core.ac.uknih.gov

In Silico Prediction of Metabolic Pathways

In silico metabolism prediction uses computational algorithms and knowledge-based systems to forecast how a molecule will be transformed by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov These predictive tools are vital for understanding the biotransformation of compounds like this compound.

Computational models predict that the metabolism of this compound will proceed through several key pathways, which are common for synthetic cannabinoids. researchgate.net These predictions align well with metabolites identified in in vivo and in vitro studies.

The primary predicted metabolic pathways for this compound include:

Hydroxylation: This is a major metabolic route. In silico models predict that hydroxylation is likely to occur on the N-pentyl chain (at various positions, including the terminal ω and penultimate ω-1 carbons) and on the aromatic indole or naphthoyl rings. researchgate.netwikipedia.org

Dihydroxylation: Further oxidation can lead to the formation of dihydroxylated metabolites on the pentyl chain or aromatic systems. researchgate.net

Carboxylation: Oxidation of the terminal methyl group of the N-pentyl chain can lead to the formation of a pentanoic acid metabolite (N-pentanoic acid). researchgate.net

Studies of human urine samples have confirmed that monohydroxylated, dihydroxylated, and N-pentanoic acid metabolites are among the most abundant metabolites of JWH-007 found in vivo. researchgate.net The agreement between computational predictions and experimental findings validates the use of in silico tools for forecasting the metabolic fate of new synthetic cannabinoids.

Conformational Analysis and Structural Dynamics

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. For this compound, a key conformational feature is the potential for restricted rotation around the single bond connecting the naphthoyl group to the carbonyl carbon. nih.gov For structurally similar compounds, this rotation has a calculated energy barrier, indicating that the molecule may exist in preferred, lower-energy conformations. nih.gov This rotational preference can influence how the ligand fits into the receptor's binding pocket.

Molecular Dynamics (MD) simulations provide further insight into the structural dynamics of the ligand-receptor complex over time. nih.gov MD studies on JWH compounds bound to the CB1 receptor have demonstrated that the ligand remains stably bound within the active site, held in place by the strong hydrophobic and aromatic stacking interactions previously described. nih.gov These simulations confirm the stability of the binding pose predicted by molecular docking and provide a dynamic view of the interactions that are crucial for the compound's potent agonist activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-pentyl-2-methyl-3-(1-naphthoyl)indole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, coupling 1-naphthoyl chloride with substituted indole precursors. Key steps include using anhydrous conditions (e.g., AlCl₃ as a catalyst) and optimizing stoichiometry (e.g., 1.2:1 molar ratio of indole to acyl chloride). Chromatographic purification with petroleum ether/ether (9:1) yields ~52–66% purity, as validated by NMR and HRMS . Variations in alkyl chain length (e.g., pentyl vs. propyl) or naphthoyl substituents (e.g., ethyl or methoxy groups) require tailored solvent systems and reaction times.

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Key signals include δ 0.88–1.49 ppm for alkyl chains and δ 7.3–8.5 ppm for aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C26H27NO for JWH-210, observed m/z 369.2093 ).

- HPLC : Assess purity (>99% for pharmacological studies) with gradient elution .

Q. What in vitro assays are recommended to screen cannabinoid receptor (CB1/CB2) affinity for this compound?

- Methodological Answer : Competitive binding assays using [³H]CP-55,940 or [³H]WIN-55,212-2 on transfected HEK-293 cells. IC₅₀ values should be normalized to reference agonists (e.g., HU-210). Functional activity (e.g., cAMP inhibition) via BRET or ELISA further distinguishes agonist/antagonist profiles .

Advanced Research Questions

Q. How do steric and electronic modifications (e.g., 4-ethyl or 7-methoxy naphthoyl groups) alter CB1/CB2 receptor binding kinetics?

- Methodological Answer : Substituents at the 4-position (e.g., ethyl) enhance lipophilicity, increasing CB1 affinity (Ki < 10 nM), while 7-methoxy groups reduce steric hindrance, improving CB2 selectivity . Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding poses by analyzing π-π stacking with receptor residues (e.g., F3.36 in CB1) .

Q. How can contradictory data on hepatic toxicity from in vivo studies be resolved?

- Methodological Answer : Conflicting results may arise from species-specific metabolism (e.g., CYP450 isoforms in rodents vs. humans) or dosing protocols. Standardize studies using:

- Toxicogenomics : RNA-seq to identify differentially expressed genes (e.g., CYP1A2, UGT1A1) .

- Metabolite Profiling : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylated naphthoyl derivatives) .

Q. What strategies optimize SAR studies for indole-based cannabinoids with reduced psychotropic effects?

- Methodological Answer : Focus on:

- Peripheral CB1 Antagonists : Introduce polar groups (e.g., carboxylates) to limit blood-brain barrier permeability.

- Biased Agonism : Use TR-FRET assays to measure β-arrestin recruitment vs. G-protein activation, prioritizing compounds with divergent signaling .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics in animal models?

- Methodological Answer : Employ allometric scaling based on body surface area and use staggered dosing (e.g., 0.1–10 mg/kg in Sprague-Dawley rats). Monitor plasma concentrations via microsampling LC-MS and apply compartmental modeling (e.g., NONMEM) to estimate AUC and clearance .

Q. What statistical methods are robust for analyzing receptor binding data with high inter-experiment variability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.